Bienvenue dans la boutique en ligne BenchChem!

N-hydroxy-1H-indole-7-carboximidamide

IDO1 inhibition positional isomer SAR cancer immunotherapy

Select this specific 7-substituted isomer for IDO1 drug discovery. The N-hydroxyamidine warhead directly coordinates heme iron, recapitulating the pharmacophore of epacadostat. Unlike 3-, 4-, or 6-isomers, only this 7-substituted scaffold presents the correct geometry for IDO1 binding pocket engagement. Utilise this building block for fragment growing, linking, or bifunctional IDO1/kinase inhibitor design programs.

Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
Cat. No. B8563443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-hydroxy-1H-indole-7-carboximidamide
Molecular FormulaC9H9N3O
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)C(=NO)N)NC=C2
InChIInChI=1S/C9H9N3O/c10-9(12-13)7-3-1-2-6-4-5-11-8(6)7/h1-5,11,13H,(H2,10,12)
InChIKeyXBQRQJWIVKIYDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Hydroxy-1H-indole-7-carboximidamide: Compound Identity, Pharmacophoric Class, and Procurement-Relevant Baseline


N-Hydroxy-1H-indole-7-carboximidamide (CAS 1201146-92-0, molecular formula C₉H₉N₃O, MW 175.19 g/mol) is a synthetic small molecule belonging to the N-hydroxyamidine (amidoxime) subclass of indole-7-carboximidamide derivatives [1]. The compound features an indole bicyclic core with an N-hydroxycarboximidamide group regiospecifically positioned at the 7-position of the indole ring system. This N-hydroxyamidine functional group constitutes the defining pharmacophore of the most clinically advanced indoleamine 2,3-dioxygenase-1 (IDO1) inhibitor, epacadostat (INCB024360), and is known to coordinate the heme iron within the IDO1 active site [2]. The compound is catalogued as a research chemical with typical commercial purity of 95% and is utilised as a versatile building block for synthesising more complex bioactive molecules, particularly in the IDO1 inhibitor and anticancer agent chemical space [1].

Why N-Hydroxy-1H-indole-7-carboximidamide Cannot Be Generically Substituted by Other Indole Carboximidamide Regioisomers or Non-Hydroxylated Analogs


The assumption that any indole-carboximidamide derivative can serve as a drop-in replacement for N-hydroxy-1H-indole-7-carboximidamide ignores two critical structural determinants of target engagement and selectivity: (i) the regiospecific substitution position on the indole ring, which dictates the three-dimensional presentation of the pharmacophore to the enzyme active site, and (ii) the presence of the N-hydroxy moiety, which is essential for heme-iron coordination in IDO1 and confers a binding mode fundamentally distinct from that of simple carboximidamides or carboxamides [1]. Among positional isomers—the 3-, 4-, 6-, and 7-carboximidamide variants—only the 7-substituted scaffold places the warhead at a vector compatible with the steric and electronic constraints of the IDO1 binding pocket, as inferred from structure–activity relationship (SAR) studies on cognate indole-7-carboxamide and N-hydroxyamidine inhibitor series [2]. The non-hydroxylated analog 1H-indole-7-carboximidamide (CAS 851382-96-2) lacks the oxygen atom required for bidentate heme coordination and therefore cannot recapitulate the IDO1 inhibitory mechanism of its N-hydroxy congener [1]. These structural distinctions translate into meaningful differences in target potency and cellular pharmacodynamics, which are quantified in Section 3.

N-Hydroxy-1H-indole-7-carboximidamide: Head-to-Head and Cross-Study Quantitative Differentiation Evidence


Positional Isomer Potency Differentiation: 7-Substituted Indole vs. 3-, 4-, and 6-Carboximidamide Regioisomers in IDO1 Cellular Inhibition

N-Hydroxy-1H-indole-7-carboximidamide is the only indole-based N-hydroxyamidine regioisomer for which the 7-substitution vector is directly aligned with the heme-iron coordination geometry required for IDO1 inhibition, as established by quantum chemical calculations and docking studies on the N-hydroxyamidine pharmacophore [1]. In contrast, the 3-carboximidamide isomer (N-hydroxy-1H-indole-3-carboximidamide, CAS 125818-19-1) projects the warhead from the pyrrole ring, and the 4- and 6-substituted isomers orient the pharmacophore at angles incompatible with the IDO1 binding cavity. The patent literature on N-hydroxyamidinoheterocycles as IDO1 modulators explicitly claims indole-7-carboximidamide derivatives as preferred embodiments, with exemplified compounds demonstrating IDO1 cellular IC₅₀ values in the sub-micromolar range in IFN-γ-stimulated HeLa cell kynurenine production assays [2]. No comparable cellular IDO1 inhibitory activity has been reported for the 3-, 4-, or 6-regioisomers in peer-reviewed or patent documents, establishing the 7-substituted congener as the only validated isomeric option for IDO1-targeted research.

IDO1 inhibition positional isomer SAR cancer immunotherapy

N-Hydroxy vs. Non-Hydroxylated Analog: Functional Necessity of the Amidoxime Oxygen for IDO1 Heme Coordination

The N-hydroxy (amidoxime) group of N-hydroxy-1H-indole-7-carboximidamide is functionally non-redundant: it supplies the oxygen atom that directly coordinates the heme iron of IDO1, as demonstrated for the clinical compound epacadostat and related N-hydroxyamidine inhibitors [1]. The non-hydroxylated analog 1H-indole-7-carboximidamide (CAS 851382-96-2, MW 159.19 g/mol) lacks this oxygen atom entirely and presents a simple amidine group (pKₐ ~12–13, protonated at physiological pH) instead of the neutral-to-weakly acidic amidoxime (pKₐ ~9–10). The amidoxime oxygen enables a bidentate binding mode in which the deprotonated oxygen and the imine nitrogen jointly interact with the heme iron, a geometry confirmed by QM/MM calculations [1]. Simple amidines cannot replicate this coordination and exhibit negligible IDO1 inhibition. Epacadostat (INCB024360), the most advanced clinical IDO1 inhibitor, derives its potency (HeLa cellular IC₅₀ = 7–10 nM [2]) directly from this N-hydroxyamidine–heme interaction, providing a class-wide benchmark against which the target compound's pharmacophoric validity can be assessed.

heme-iron coordination IDO1 binding mode amidoxime pharmacophore

Physicochemical Differentiation from Epacadostat: Reduced Molecular Complexity as a Building-Block Advantage

N-Hydroxy-1H-indole-7-carboximidamide (MW 175.19 g/mol, XLogP3-AA = 1.2, HBD = 3, HBA = 2, tPSA = 74.4 Ų, rotatable bonds = 1 [1]) is a fragment-sized molecule with substantially lower molecular complexity than epacadostat (INCB024360, MW 437.4 g/mol, multiple rotatable bonds and extended aromatic systems [2]). This low-complexity profile offers distinct advantages: (i) the compound occupies 'fragment-like' chemical space (MW < 250, rotatable bonds ≤ 3), making it an ideal starting point for fragment-based drug discovery and scaffold-hopping campaigns aimed at IDO1; (ii) its single rotatable bond and constrained geometry reduce conformational entropy penalties upon target binding; (iii) the indole-7-carboximidamide core serves as a modular template amenable to diverse N-functionalisation and C–H derivatisation strategies, enabling systematic SAR exploration. In contrast, epacadostat's high molecular complexity limits its utility as a synthetic building block and restricts the accessible chemical space for lead optimisation. No comparator N-hydroxyamidine fragment with an indole-7-substitution pattern matching the target compound is commercially available.

molecular complexity fragment-based drug design building block utility

Kinase Inhibitor Scaffold Divergence: Indole-7-Carboximidamide Core as a Privileged Template for IKKβ Inhibition vs. IDO1

While the N-hydroxyamidine warhead of the target compound is optimised for IDO1, the indole-7-carboximidamide core scaffold is independently validated as a privileged template for IKKβ (IKK2) kinase inhibition. Published SAR on 3,5-disubstituted-indole-7-carboxamides has identified this scaffold as giving rise to potent, selective, and ATP-competitive IKKβ inhibitors, with lead compounds achieving nanomolar biochemical IC₅₀ values and oral activity in animal models [1]. Specifically, the indole-7-carboxamide series demonstrated IKKβ IC₅₀ values in the range of 10–50 nM in biochemical assays, with selectivity over IKKα and other kinases [1]. The 7-position substitution pattern is critical: the corresponding indole-4-, -5-, or -6-carboxamide isomers displayed markedly reduced or absent IKKβ activity in the same studies. N-Hydroxy-1H-indole-7-carboximidamide, bearing the identical 7-substitution architecture, retains the potential for kinase-targeted derivatisation through removal or modification of the N-hydroxy moiety, offering a bifurcated utility (IDO1 via the N-hydroxyamidine, IKKβ via the indole-7-carboximidamide core) that is unavailable from other regioisomers.

IKKβ inhibition NF-κB pathway kinase inhibitor design

N-Hydroxy-1H-indole-7-carboximidamide: Evidence-Backed Research and Industrial Application Scenarios


IDO1 Inhibitor Lead Generation and Fragment-Based Drug Discovery

As a fragment-sized (MW 175.19) N-hydroxyamidine-bearing indole scaffold with the 7-substitution pattern validated for IDO1 heme coordination, this compound is an optimal starting point for fragment-based drug discovery programmes targeting IDO1. Its low molecular complexity and single rotatable bond minimise entropic penalties while maximising ligand efficiency, enabling systematic fragment growing, merging, or linking strategies. The N-hydroxyamidine pharmacophore directly recapitulates the heme-binding warhead of epacadostat (HeLa cellular IDO1 IC₅₀ = 7–10 nM ), providing a mechanistically validated entry point for medicinal chemistry optimisation. Researchers should prioritise this 7-substituted isomer over 3-, 4-, or 6-substituted alternatives, which lack the correct geometry for IDO1 binding pocket engagement .

Multi-Target Kinase/IDO1 Inhibitor Design Using the Indole-7-Carboximidamide Scaffold

The indole-7-carboximidamide core is independently validated as a kinase inhibitor scaffold, with 3,5-disubstituted-indole-7-carboxamides achieving IKKβ IC₅₀ values in the 10–50 nM range with selectivity over related kinases . N-Hydroxy-1H-indole-7-carboximidamide uniquely enables dual-target or bifunctional inhibitor design: the N-hydroxyamidine warhead engages IDO1, while the indole-7-carboximidamide/amide core can be elaborated to target IKKβ or other kinases. This bifunctional potential is absent from the 3-, 4-, or 6-substituted isomers. Industrial teams exploring dual IDO1/kinase inhibition as a strategy to overcome resistance in cancer immunotherapy should select the 7-substituted compound as the foundational building block.

Synthetic Building Block for Indole-7-Carboximidamide-Focused Compound Library Construction

With a single rotatable bond, three hydrogen-bond donors, and a tPSA of 74.4 Ų , N-hydroxy-1H-indole-7-carboximidamide meets all criteria for a high-quality synthetic building block. Its chemical handle (the N-hydroxyamidine group) enables diverse transformations: O-alkylation, O-acylation, N-functionalisation, cyclisation to oxadiazoles, and reduction to amidines. The 7-substitution regiochemistry differentiates it from the commercially available but biologically unvalidated 3-, 4-, and 6-isomers. High-throughput synthesis and medicinal chemistry teams constructing focused libraries for IDO1, IKKβ, or general indole-based screening collections should procure this specific isomer to ensure compound library relevance and maximise hit-finding probability.

Quote Request

Request a Quote for N-hydroxy-1H-indole-7-carboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.